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Drug Profile and Mechanism of Action

Seviteronel (developmental code INO-464) represents a novel targeted therapy with a unique dual
mechanism of action that distinguishes it from other agents in its class. This orally bioavailable small
molecule functions as both a selective cytochrome P450cl17a (CYP17) 17,20-lyase inhibitor and a
competitive androgen receptor (AR) antagonist. Its development by Innocrin Pharmaceuticals emerged
from the need to address resistance mechanisms to existing androgen-targeted therapies while minimizing
treatment-associated toxicities. The drug exhibits approximately 10-fold selectivity for CYP17 lyase versus
CYP17 17-a hydroxylase inhibition, which theoretically reduces the need for concomitant steroid
administration compared to other CYP17 inhibitors like abiraterone acetate. Additionally, seviteronel
demonstrates potent activity against both wild-type and mutated forms of the AR, including clinically

relevant mutations such as F876L and T877A that often confer resistance to other antiandrogens [1] [2].

The molecular basis for seviteronel's activity lies in its ability to simultaneously suppress androgen
production and block AR signaling, creating a comprehensive suppression of the androgen-axis. Preclinical
studies have demonstrated that seviteronel inhibits estrogen-stimulated proliferation in MCF?7 breast cancer
cells (ER+/low AR expression) and DHT-stimulated growth in MDA-MB-453 cells (ER-/AR+), with higher

potency and efficacy than enzalutamide across multiple models. Furthermore, seviteronel effectively

© 2026 Smolecule. All rights reserved. 1/10 Tech Support


https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://www.smolecule.com/products/s548885?utm_src=pdf-interest
https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415516/
https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://www.smolecule.com/products/s548885?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

inhibited tumor growth and increased survival compared to enzalutamide in tamoxifen-resistant MCF7
mouse xenograft models, suggesting potential applications beyond prostate cancer [1]. This dual mechanism
provides a rational basis for investigating seviteronel in various androgen-driven malignancies, including

specific subtypes of breast cancer.

Table 1: Key Characteristics of Seviteronel

Parameter Specification

Molecular Target CYP17 17,20-lyase + Androgen Receptor

Mechanism Dual: Enzyme inhibition + Receptor antagonism

Selectivity ~10-fold for lyase vs hydroxylase

Administration Oral (150 mg tablets)

Development Status Phase Il (clinical development discontinued as monotherapy)
Key Mutations Targeted AR-F876L, AR-T877A, AR-H874Y

Clinical Development and Trial Data

Clinical Trials in Breast Cancer

The phase 1 clinical study of seviteronel in women with advanced breast cancer established important
preliminary safety and efficacy data for the drug in this population. This open-label trial enrolled 19 women
with either triple-negative breast cancer (TNBC) or ER+ HER2- breast cancer, with no requirement for
AR positivity for phase 1 entry. Patients received seviteronel in de-escalating dose cohorts of 750 mg, 600
mg, and 450 mg once daily based on dose-limiting toxicities observed at higher doses. The primary
objective was to determine safety, tolerability, and maximum tolerated dose, while secondary objectives
included pharmacokinetics and initial activity assessment using clinical benefit rates at 16 weeks (CBR16)

for TNBC and 24 weeks (CBR24) for ER+ disease [1].
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The trial identified 450 mg once daily as the recommended phase 2 dose (RP2D) for women, with dose-
limiting toxicities observed at higher doses including Grade 3 confusional state with paranoia at 750 mg and
Grade 3 mental status change and delirium at 600 mg. The majority of adverse events were Grade 1/2, with
the most common being tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%). Four Grade 3/4
adverse events deemed possibly related to seviteronel occurred in four subjects (anemia, delirium, mental
status change, and confusional state). Notably, at the RP2D of 450 mg daily, 4 of 7 subjects achieved clinical
benefit, with 2 TNBC subjects reaching CBR16 and 2 ER+ subjects reaching CBR24, though no objective

tumor responses were reported [1].

Clinical Trials in Prostate Cancer

The clinical development program for seviteronel in prostate cancer encompassed multiple trials with
varying results. An initial phase 1 study in chemotherapy-naive men with castration-resistant prostate cancer
(CRPCQ) established 600 mg once daily as the recommended phase 2 dose, with most treatment-emergent
adverse events reported as Grade 1-2. The most common adverse events in this study were fatigue (71%),
dizziness (52%), blurred vision (38%), and dysgeusia (33%), with most improving after dose reduction or

interruption [3].

However, a subsequent phase 2 study focused specifically on patients with metastatic CRPC (mCRPC) who
had previously progressed on enzalutamide treatment demonstrated significant challenges. This open-label
trial enrolled 17 patients with a median age of 71 years, with 8 patients having received prior docetaxel.
Patients received seviteronel without routine oral steroids using various dosing regimens (450 mg twice
daily with titration, or 600 mg/750 mg once daily without titration). The results were disappointing, with
patients receiving a median of only 2 cycles of treatment, and most discontinuing due to drug-related
toxicity. The most common adverse events included concentration impairment, fatigue, tremor, and nausea.
Despite dosing modifications, the study was closed prematurely due to the magnitude of toxicity, and only 1
of 17 patients (6%) experienced a significant PSA decline (>50%). The authors concluded that single-agent
seviteronel was not well-tolerated nor associated with significant clinical responses in this patient population

who had previously received enzalutamide [4] [2].

Table 2: Summary of Clinical Trial Results for Seviteronel
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Trial . . . . o Common Adverse
Patient Population Dosing Key Efficacy Findings
Phase Events
Phasel Women with TNBC 450-750 mg 4/7 at RP2D had Tremor (42%), nausea
[1] or ER+ BC (n=19) QD (RP2D: clinical benefit (2 (42%), vomiting (37%)),
450 mg) TNBC CBR16, 2 ER+ fatigue (37%)
CBR24)
Phasel Men with CRPC 600-900 mg Established safety Fatigue (71%), dizziness
[3] (n=21) QD (RP2D: profile; preliminary (52%), blurred vision
600 mg) activity observed (38%), dysgeusia (33%)
Phase Il Men with mCRPC 450 mg BID 1/17 (6%) with PSA Concentration impairment,
[4] [2] post-enzalutamide or 600/750 decline =50%; limited fatigue, tremor, nausea
(n=17) mg QD efficacy

Preclinical Evidence and Experimental Models

Radiosensitization in AR-Positive Triple Negative Breast Cancer

A significant body of preclinical research has investigated seviteronel's potential as a radiosensitizer in AR-
positive triple negative breast cancer models. This research emerged from the clinical observation that TNBC
patients experience high rates of locoregional recurrence despite multimodality therapy including radiation,
and the recognition that AR is expressed in 15-35% of TNBC tumors. In vitro studies utilizing clonogenic
survival assays demonstrated that both AR knockdown and pharmacological inhibition with seviteronel
effectively radiosensitized AR+ TNBC cells, with radiation enhancement ratios ranging from 1.20 to 1.89
in models with high AR expression (MDA-MB-453 and ACC-422). Importantly, AR-negative models,
regardless of estrogen receptor status, were not radiosensitized with seviteronel treatment at concentrations

up to 5 M, indicating selective activity in AR-dependent contexts [5] [6].

The mechanistic basis for this radiosensitization appears to involve impaired double-strand DNA break
repair, as evidenced by significant delays in repair at 6, 16, and 24 hours measured via immunofluorescent
staining of yH2AX foci. Following combination treatment with seviteronel and radiation, increased binding

of AR occurred at DNA damage response genes involved in both homologous recombination and non-
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homologous end joining. This pattern was not observed with combination treatment of enzalutamide and
radiation, suggesting a distinct mechanism of radiosensitization compared to other AR inhibitors. These
findings were further validated in an in vivo AR+ TNBC xenograft model, which demonstrated significant
reduction in tumor volume and delayed tumor doubling and tripling times in mice treated with seviteronel

and radiation compared to either modality alone [5] [6] [7].

Combination Therapy Approaches

Preclinical combination studies have explored the potential of seviteronel to enhance the efficacy of other
targeted agents. One particularly promising approach combines seviteronel with CDK4/6 inhibitors in AR-
positive TNBC models. Single-cell RNA sequencing analyses revealed heterogeneity in AR levels even in
highly AR+ cell lines and identified cell cycle pathway activation in AR-high versus AR-low expressing
cells. This provided a rationale for combining the cell cycle CDK4/6 inhibitor abemaciclib with seviteronel,
which demonstrated synergistic effects in AR+ TNBC models compared to each drug alone. Although
CDKA4/6 inhibitors are currently FDA-approved only for ER+ breast cancer, these findings suggest potential
application in molecularly defined subsets of TNBC when combined with AR-targeted agents like

seviteronel [8].

Molecular Mechanisms and Signaling Pathways

The androgen receptor signaling pathway represents a crucial therapeutic target in multiple hormone-
driven malignancies. Under normal physiological conditions, androgen production is regulated by the
hypothalamic-pituitary-gonadal axis, with testicular and adrenal androgens serving as ligands for AR
activation. Upon ligand binding, AR undergoes conformational changes, dissociates from heat shock
proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) in

regulatory regions of target genes, modulating their transcription and promoting cell growth and survival [9].

Seviteronel disrupts this pathway through two distinct mechanisms: first, by inhibiting the CYP17 17,20-
lyase enzyme critical for androgen biosynthesis, thereby reducing ligand availability; and second, by directly
competing with androgens for binding to the AR ligand-binding domain, preventing receptor activation
regardless of ligand concentration. This dual mechanism is particularly valuable in the context of resistance

mutations such as F876L and T877A, which can convert other antiandrogens like enzalutamide and
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apalutamide from antagonists to agonists. Preclinical evidence suggests that seviteromel maintains its
antagonistic function against these mutated AR variants, potentially overcoming one important mechanism

of resistance to earlier-generation AR-targeted therapies [2] [8].
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Figure 1: Seviteronel's Dual Mechanism of Action - The diagram illustrates seviteronel's simultaneous
inhibition of CYP17 lyase enzyme activity in androgen biosynthesis and direct antagonism of the androgen
receptor, providing comprehensive suppression of androgen signaling through both reduced ligand

production and impaired receptor activation.

The differential effects of seviteronel compared to other AR-targeted agents appear to stem from its unique
influence on AR conformation and subsequent genomic binding patterns. Conformational profiling studies
have revealed that seviteronel-bound AR adopts a conformation resembling the unliganded AR (apo-AR),
which precludes nuclear localization and DNA binding. This mechanism differs from enzalutamide, which
primarily competes with androgen binding but does not necessarily induce the same conformational change.
Following radiation treatment, the combination with seviteronel resulted in increased AR binding to DNA
damage response genes—a pattern not observed with enzalutamide—suggesting that the distinct molecular

architecture of the seviteronel-AR complex may underlie its unique efficacy as a radiosensitizer [5] [6].

Future Directions and Research Opportunities

Despite the clinical setbacks observed in later-stage trials, particularly in enzalutamide-pretreated mCRPC
populations, several potential pathways exist for further development of seviteronel or similar dual-
mechanism agents. The consistent evidence of CNS-related toxicity (concentration impairment, delirium,
mental status changes) at higher doses across multiple trials suggests that careful dose optimization or
alternative dosing schedules may be necessary. The premature closure of the phase II prostate cancer trial
due to toxicity highlights the challenges of developing potent AR-targeted agents without concomitant

steroid administration, though this was initially theorized as a potential advantage over abiraterone [4] [2].

Current research indicates that combination approaches may represent the most promising future direction
for seviteronel. Ongoing studies are investigating seviteronel with low-dose dexamethasone in patients with
AR-positive tumors, which may mitigate toxicity while maintaining efficacy. Additionally, the compelling
preclinical data supporting seviteronel as a radiosensitizer in AR+ TNBC warrants clinical evaluation in
combination with radiation therapy. The synergistic relationship observed with CDK4/6 inhibitors in TNBC
models also suggests potential for combination regimens in molecularly defined populations. Furthermore,
the activity of seviteronel against resistant AR mutations positions it as a potential therapeutic option for
patients who have developed resistance to earlier-generation AR-targeted therapies, though this would

require careful patient selection and monitoring [8] [5].
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Figure 2: Seviteronel's Radiosensitization Mechanism - This diagram illustrates how seviteronel enhances
radiation efficacy by impairing DNA damage response pathways through altered AR binding to DNA repair

genes, resulting in delayed repair and increased cellular sensitivity to radiation-induced DNA damage.

From a drug development perspective, the seviteronel experience offers valuable insights for future dual-
mechanism agents targeting steroid signaling pathways. The compound successfully demonstrated proof-of-
concept for simultaneous CYP17 inhibition and AR antagonism but faced challenges in clinical tolerability
particularly in heavily pretreated populations. Future iterations might focus on improved selectivity to further
separate therapeutic effects from toxicities, or development of predictive biomarkers to identify patients most
likely to benefit. The integration of seviteronel's unique radiosensitizing properties with local treatment
modalities may also open alternative development pathways in disease settings where AR remains a relevant

driver of malignancy [5] [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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